molecular formula C24H21BrN2O5S B13378022 propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate

Cat. No.: B13378022
M. Wt: 529.4 g/mol
InChI Key: RTBJKCKVGZAWCX-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a thiazole-based derivative characterized by a conjugated benzylidene-thiazole core. Key structural features include:

  • Thiazol-2-yl amino group: Facilitates hydrogen bonding and π-π stacking interactions.
  • 3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl substituent: A halogenated, alkoxy-substituted aromatic system contributing to steric bulk and lipophilicity.
  • Propan-2-yl benzoate ester: Enhances metabolic stability and membrane permeability compared to carboxylic acid analogs.

Properties

Molecular Formula

C24H21BrN2O5S

Molecular Weight

529.4 g/mol

IUPAC Name

propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H21BrN2O5S/c1-5-9-31-21-18(25)10-15(11-19(21)30-4)12-20-22(28)27-24(33-20)26-17-8-6-7-16(13-17)23(29)32-14(2)3/h1,6-8,10-14H,9H2,2-4H3,(H,26,27,28)/b20-12+

InChI Key

RTBJKCKVGZAWCX-UDWIEESQSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an aldehyde.

    Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol, respectively.

    Attachment of the Propynyloxy Group: The propynyloxy group is attached via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with isopropanol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Condensation: Aldehydes, ketones.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of isopropyl 3-({5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name (Source) Core Structure Substituents on Benzylidene Ester/Acid Group Key Functional Groups
Target Compound Thiazol-2-yl amino 3-bromo-5-methoxy-4-prop-2-ynoxy Propan-2-yl benzoate Bromo, Methoxy, Propynoxy
, Compound 9 Thiazol-2-yl amino 4-nitrobenzylidene Propanoic acid Nitro
Compound Thiazolidinone 5-bromo-2-hydroxy-3-methoxy Bromo, Hydroxy, Methoxy
Compound Thiazolidin-3-yl 2-chlorophenyl Benzoic acid Chloro, Sulfanylidene
Key Observations:

Core Structure Differences: The target compound and derivatives share a thiazol-2-yl amino core, whereas and compounds feature thiazolidinone and thiazolidin-3-yl cores, respectively.

Substituent Effects: Bromo vs. Propynoxy vs. Hydroxy/Nitro: The target’s propynoxy group (electron-withdrawing alkyne) contrasts with ’s hydroxy (hydrogen-bond donor) and ’s nitro (strong electron-withdrawing). Propynoxy may improve metabolic stability over hydroxy groups while offering moderate electron withdrawal .

Ester vs. Acid Groups :

  • The target’s propan-2-yl benzoate ester enhances lipophilicity compared to the carboxylic acids in and , likely improving oral bioavailability but requiring enzymatic hydrolysis for activation .

Crystallographic and Electronic Properties

  • Crystallography: While the target compound’s crystal data are unavailable, notes that bromo- and methoxy-substituted analogs (e.g., CCDC 829447) crystallize in monoclinic systems (C2 space group) with densities ~1.4 g/cm³. This suggests similar packing efficiency for the target compound .

Biological Activity

Propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C21H20BrN2O5SC_{21}H_{20}BrN_2O_5S with a molecular weight of approximately 475.3 g/mol. The structure features a thiazole ring, a benzoate moiety, and various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones possess activity against various bacterial strains and fungi. The compound has been tested against pathogens such as Candida albicans, with minimum inhibitory concentration (MIC) values demonstrating its potential as a fungistatic agent.

Pathogen MIC (μg/mL)
Candida albicans37 - 124
Staphylococcus aureus50 - 100

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). Results indicated varying degrees of antiproliferative effects depending on concentration.

Cell Line IC50 (μM)
HepG212.5
Caco-215.0
MG6310.0

Antioxidant Activity

The compound also exhibits notable antioxidant activity. The antiradical activity was assessed using the DPPH assay, yielding effective concentration (EC50) values that suggest strong free radical scavenging capability.

Compound EC50 (μg/mL)
Propan-2-yl Compound19 - 31

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in cellular signaling pathways. The presence of functional groups such as bromine and methoxy enhances its reactivity and potential binding affinity to target sites.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates of Candida albicans. The results indicated that the tested compound exhibited a strong fungistatic effect comparable to standard antifungal agents.
  • Anticancer Screening : In a screening assay involving multiple cancer cell lines, propan-2-yl 3-[[(5E)-5-[...]] demonstrated significant inhibition of cell proliferation in HepG2 cells, suggesting its potential as a lead compound for further anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.